Mangostenone G
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Overview
Description
Mangosteen is a tropical fruit native to Southeast Asia and is renowned for its rich content of bioactive compounds, particularly xanthones . Mangostenone G has garnered significant interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mangostenone G typically involves the extraction of xanthones from the pericarp of Garcinia mangostana. The extraction process often employs solvents such as ethanol or methanol . The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of advanced chromatographic techniques ensures the efficient separation and purification of this compound from other xanthones and impurities .
Chemical Reactions Analysis
Types of Reactions
Mangostenone G undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the prenyl groups in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted xanthones with modified prenyl groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of prenylated xanthones.
Biology: Investigated for its role in modulating cellular pathways and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of nutraceuticals and dietary supplements due to its health benefits.
Mechanism of Action
Mangostenone G exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating pro-apoptotic proteins such as BAX and caspases.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Comparison with Similar Compounds
Mangostenone G is unique among xanthones due to its specific prenylation pattern. Similar compounds include:
Alpha-mangostin: Another prenylated xanthone with potent anticancer and anti-inflammatory properties.
Gamma-mangostin: Known for its strong antioxidant activity.
Mangostanol: Exhibits similar pharmacological activities but differs in its structural features.
This compound stands out due to its distinct molecular structure and the specific biological activities it mediates.
Properties
Molecular Formula |
C23H22O6 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4,8,10-trihydroxy-9-(3-methylbut-2-enyl)-2-prop-1-en-2-yl-1,2-dihydrofuro[3,2-a]xanthen-11-one |
InChI |
InChI=1S/C23H22O6/c1-10(2)5-6-12-14(24)8-18-20(21(12)26)22(27)19-13-7-16(11(3)4)29-23(13)15(25)9-17(19)28-18/h5,8-9,16,24-26H,3,6-7H2,1-2,4H3 |
InChI Key |
SEGCUVJLNASWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C(=C3)O)OC(C4)C(=C)C)O)C |
Origin of Product |
United States |
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